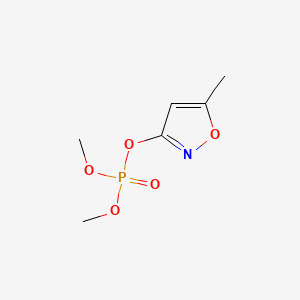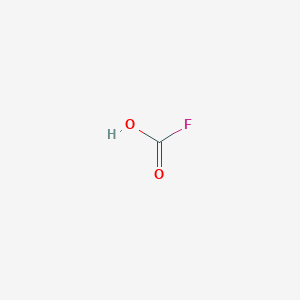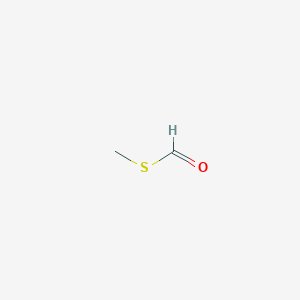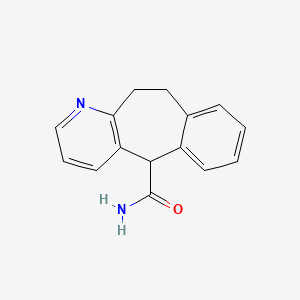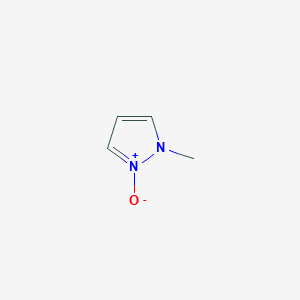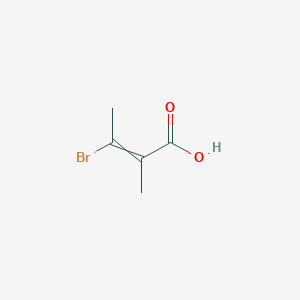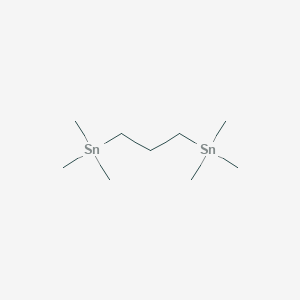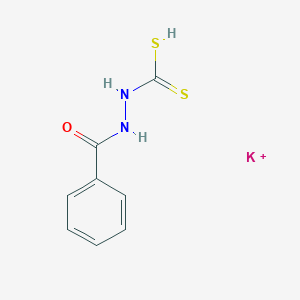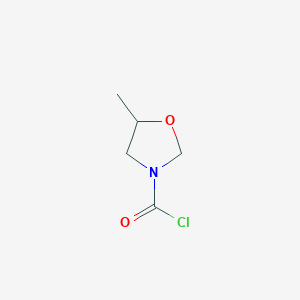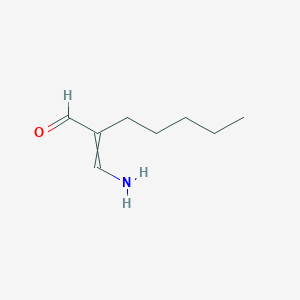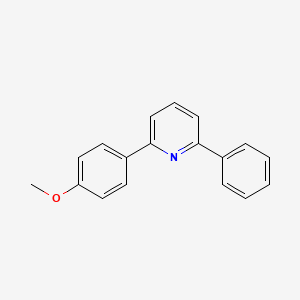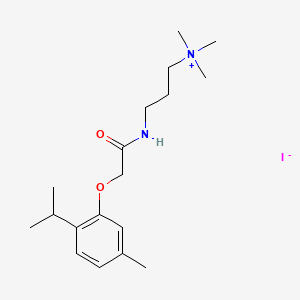![molecular formula C8H13N5O B14677976 (NE)-N-[(1-cyclohexyltetrazol-5-yl)methylidene]hydroxylamine](/img/structure/B14677976.png)
(NE)-N-[(1-cyclohexyltetrazol-5-yl)methylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(NE)-N-[(1-cyclohexyltetrazol-5-yl)methylidene]hydroxylamine is a chemical compound characterized by its unique structure, which includes a cyclohexyl group attached to a tetrazole ring through a methylene bridge, and a hydroxylamine functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[(1-cyclohexyltetrazol-5-yl)methylidene]hydroxylamine typically involves the reaction of cyclohexylamine with a tetrazole derivative under specific conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors. The process may include additional steps such as purification and crystallization to ensure the compound meets the required specifications for its intended applications. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(NE)-N-[(1-cyclohexyltetrazol-5-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The tetrazole ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may require the use of halogenating agents or other electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxylamine group can yield nitroso or nitro compounds, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the tetrazole ring, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
(NE)-N-[(1-cyclohexyltetrazol-5-yl)methylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (NE)-N-[(1-cyclohexyltetrazol-5-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxylamine group can form covalent bonds with active sites on enzymes, inhibiting their activity. The tetrazole ring may also interact with other biomolecules, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
(NE)-N-[(1-phenyl-1H-tetrazol-5-yl)methylidene]hydroxylamine: Similar structure but with a phenyl group instead of a cyclohexyl group.
(NE)-N-[(1-methyl-1H-tetrazol-5-yl)methylidene]hydroxylamine: Similar structure but with a methyl group instead of a cyclohexyl group.
Uniqueness
(NE)-N-[(1-cyclohexyltetrazol-5-yl)methylidene]hydroxylamine is unique due to the presence of the cyclohexyl group, which imparts different steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a compound of particular interest in various research fields.
Propiedades
Fórmula molecular |
C8H13N5O |
|---|---|
Peso molecular |
195.22 g/mol |
Nombre IUPAC |
(NE)-N-[(1-cyclohexyltetrazol-5-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C8H13N5O/c14-9-6-8-10-11-12-13(8)7-4-2-1-3-5-7/h6-7,14H,1-5H2/b9-6+ |
Clave InChI |
YUMAUIUXOLKFJU-RMKNXTFCSA-N |
SMILES isomérico |
C1CCC(CC1)N2C(=NN=N2)/C=N/O |
SMILES canónico |
C1CCC(CC1)N2C(=NN=N2)C=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


